molecular formula C20H22ClNO3S B11106301 1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B11106301
M. Wt: 391.9 g/mol
InChI Key: CAKCNYHZZMERMW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic organic compound with a complex structure It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethoxy group, and a dihydroquinoline core

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves multiple steps. The general synthetic route includes the following steps:

    Formation of the dihydroquinoline core: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the ethoxy group: This step involves the ethoxylation of the dihydroquinoline core under specific reaction conditions.

    Attachment of the sulfonyl group: The sulfonylation reaction is carried out using a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base.

    Final assembly: The final step involves the coupling of the chlorophenyl ring to the sulfonyl group, completing the synthesis of the compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The ethoxy and dihydroquinoline moieties may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other molecular structures.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other sulfonyl-containing compounds, such as:

    4-Chlorobenzenesulfonyl chloride: A simpler sulfonyl compound used in various chemical reactions.

    Sulfonylureas: A class of compounds used as antidiabetic agents.

    Sulfonamides: A group of compounds with antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClNO3S

Molecular Weight

391.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-6-ethoxy-2,2,4-trimethylquinoline

InChI

InChI=1S/C20H22ClNO3S/c1-5-25-16-8-11-19-18(12-16)14(2)13-20(3,4)22(19)26(23,24)17-9-6-15(21)7-10-17/h6-13H,5H2,1-4H3

InChI Key

CAKCNYHZZMERMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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